1-Ethyl-2-methyl-5-(4-methylphenyl)-1H-pyrrole
Description
Properties
CAS No. |
62041-50-3 |
|---|---|
Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
1-ethyl-2-methyl-5-(4-methylphenyl)pyrrole |
InChI |
InChI=1S/C14H17N/c1-4-15-12(3)7-10-14(15)13-8-5-11(2)6-9-13/h5-10H,4H2,1-3H3 |
InChI Key |
YFVUFCMXZZFDGS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=C1C2=CC=C(C=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Method Overview
A convenient and eco-friendly approach to synthesize substituted pyrroles, including derivatives like 1-ethyl-2-methyl-5-(4-methylphenyl)-1H-pyrrole, involves a one-pot reaction of phenacyl bromides, pentane-2,4-dione, and primary amines in aqueous medium, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane) as a promoter.
Reaction Conditions
- Reactants: Phenacyl bromide (1 mmol), pentane-2,4-dione (1 mmol), amine (1 mmol)
- Catalyst: DABCO (5-10 mol%)
- Solvent: Water (5 mL)
- Temperature: 60 °C
- Reaction time: Variable, monitored by TLC
Mechanism Summary
- Pentane-2,4-dione reacts with the amine to form an unsaturated amino ketone intermediate.
- DABCO reacts with phenacyl bromide to form a quaternary ammonium salt.
- The salt reacts with the amino ketone intermediate, leading to cyclization and dehydration to form the substituted pyrrole ring.
Workup and Purification
- After reaction completion, the mixture is diluted with water and extracted with ethyl acetate.
- Organic layers are washed with brine, dried over sodium sulfate, and concentrated.
- Purification is done by silica gel column chromatography using ethyl acetate/n-hexane mixtures.
Yields and Characterization
- Yields typically range from moderate to high (often >70%).
- Products are characterized by IR, 1H NMR, and mass spectrometry.
- The method avoids metal catalysts and toxic waste, making it environmentally friendly.
| Parameter | Details |
|---|---|
| Catalyst | DABCO (5-10 mol%) |
| Solvent | Water |
| Temperature | 60 °C |
| Reaction Time | Monitored by TLC (varies) |
| Workup | Extraction with ethyl acetate, washing, drying |
| Purification | Silica gel chromatography |
| Typical Yield | >70% |
| Advantages | Metal-free, aqueous medium, eco-friendly |
This method is adaptable to various substituted phenacyl bromides and amines, allowing the synthesis of diverse pyrrole derivatives including this compound.
Stepwise Synthesis via Alkylation and Friedel–Crafts Formylation of Pyrrole-2-carboxylates
Method Overview
Another approach involves the synthesis of 1,2,4-trisubstituted pyrroles starting from pyrrole-2-carboxylates, followed by selective Friedel–Crafts formylation and nitrogen alkylation.
Key Steps
- Preparation of pyrrole-2-carboxylates.
- Friedel–Crafts formylation at the 4-position of the pyrrole ring using reagents like MeOCHCl2 and AlCl3.
- Regioselective alkylation at the nitrogen atom with alkyl bromoacetates in the presence of potassium tert-butoxide and tetrabutylammonium bromide in DMF.
Reaction Conditions
- Friedel–Crafts formylation: 0 °C, inert atmosphere, short reaction time (~1.5 h).
- Alkylation: Room temperature to 40 °C, 2–3 hours.
Yields and Characterization
- Alkylation yields: 67–86%.
- Products confirmed by elemental analysis, 1H and 13C NMR, IR, MS, and sometimes X-ray crystallography.
This method allows precise substitution patterns on the pyrrole ring, enabling the introduction of ethyl and methyl groups as well as aryl substituents such as 4-methylphenyl, suitable for preparing this compound derivatives.
Metal-Free Oxidative Aromatization of Dihydropyrroles
Method Overview
A one-pot metal-free synthesis involves the reaction of 2-acetyl-3-methylene-1,4-dicarbonyl compounds with primary amines, followed by oxidative aromatization using tert-butyl hydroperoxide (TBHP) and activated carbon.
Reaction Conditions
- Solvent: Dichloromethane or toluene
- Oxidant: TBHP
- Catalyst: Activated carbon
- Temperature: Room temperature to mild heating
- Atmosphere: Nitrogen
Procedure
- Initial condensation of 2-acetyl-3-methylene-1,4-dicarbonyl compounds with primary amines forms dihydropyrrole intermediates.
- Oxidative aromatization converts dihydropyrroles to fully aromatic substituted pyrroles.
Advantages
- Metal-free, mild conditions.
- High yields (up to 93% reported for similar pyrrole derivatives).
- Broad substrate scope.
This method is suitable for synthesizing highly substituted pyrroles with ethyl, methyl, and aryl substituents, including this compound.
Industrial-Scale Preparation via Pyrrolidinone Derivatives and Subsequent Functionalization
Method Overview
A patented industrial process involves:
- Starting from 3-ethyl-4-methyl-3-pyrrolidin-2-one.
- Reaction with halogenated or nitroaryl compounds to form pyrrole-2-one derivatives.
- Subsequent reaction with amines such as 4-(2-aminoethyl)benzene sulfonamide.
- Final reaction with isocyanates to yield highly pure substituted pyrrole derivatives.
Process Highlights
- Multiple purification steps including aqueous acid/base washes.
- Solvent removal under mild vacuum.
- Crystallization and drying steps to achieve >99% purity.
- Temperature control during reactions and workup (0–60 °C).
Though this process is more complex and tailored for specific pyrrole derivatives, it demonstrates the feasibility of preparing ethyl- and methyl-substituted pyrroles with aryl groups on an industrial scale.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Typical Yield | Suitability for Target Compound |
|---|---|---|---|---|
| DABCO-promoted one-pot synthesis | Aqueous medium, metal-free catalyst | Eco-friendly, simple, versatile | >70% | High |
| Stepwise alkylation and formylation | Friedel–Crafts formylation, alkylation | Precise substitution control | 67–86% | High |
| Metal-free oxidative aromatization | TBHP and activated carbon oxidation | Mild, metal-free, high yield | Up to 93% | High |
| Industrial pyrrolidinone route | Multi-step, high purity, scalable | Industrial scale, high purity | >99% purity | Applicable with modifications |
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-methyl-5-(p-tolyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the pyrrole ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid), often under controlled temperatures and inert atmospheres.
Major Products Formed
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of 1-ethyl-2-methyl-5-(p-tolyl)-1H-pyrrolidine.
Substitution: Formation of halogenated, nitrated, or sulfonated pyrrole derivatives.
Scientific Research Applications
1-Ethyl-2-methyl-5-(p-tolyl)-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-methyl-5-(p-tolyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrrole Derivatives
Structural Analogues and Substituent Effects
Key structural analogues include:
Key Observations :
- Position 1 Substitution : Ethyl or aryl groups (e.g., 4-fluorophenyl) influence lipophilicity and steric effects. Aryl groups enhance biological activity but may reduce solubility .
- Position 5 Substitution : 4-Methylphenyl or bromophenyl groups contribute to π-π stacking interactions in biological targets .
- Functional Groups : Thiomorpholinyl or hydroxyl groups improve binding affinity to enzymes (e.g., Mycobacterium tuberculosis targets) .
Physicochemical Properties
Comparative data for selected pyrrole derivatives:
Notes:
Key Findings :
Research Tools and Methodologies
- Crystallography : SHELX and ORTEP software were used to refine crystal structures of related pyrroles, confirming substituent orientations and hydrogen-bonding networks .
- Spectral Analysis : IR and NMR data (δ values for pyrrole protons: ~6.5–7.5 ppm) validated the structures of synthesized analogues .
Biological Activity
1-Ethyl-2-methyl-5-(4-methylphenyl)-1H-pyrrole is a compound that belongs to the pyrrole family, which is known for its diverse biological activities. This article explores the biological activity of this specific pyrrole derivative, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Overview of Pyrrole Derivatives
Pyrroles are five-membered heterocycles containing nitrogen, which serve as essential scaffolds in medicinal chemistry. They are recognized for their antibacterial , anti-inflammatory , anticancer , and antioxidant properties. The structural versatility of pyrroles allows for extensive modifications, leading to compounds with enhanced biological activities.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate aldehydes and amines under controlled conditions. For example, a common method includes using ethyl acetoacetate as a precursor in a multi-step reaction that yields the desired pyrrole structure.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that pyrrole derivatives exhibit significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 16 µg/mL |
| Other Pyrroles | MRSA | 8 µg/mL |
This table summarizes the comparative MIC values, highlighting the effectiveness of this compound relative to other derivatives.
Anti-inflammatory Activity
Research has shown that pyrrole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The anti-inflammatory potential of this compound has been demonstrated in vitro, showing a reduction in inflammation markers in cell culture models.
Study 1: Antibacterial Efficacy
A study conducted by Zhang et al. explored the antibacterial efficacy of various pyrrole derivatives, including this compound. The results indicated that this compound exhibited a higher antibacterial activity than several other tested derivatives, particularly against resistant strains of bacteria.
Study 2: Anti-inflammatory Properties
In another investigation, the anti-inflammatory effects were assessed using an animal model of arthritis. Administration of this compound resulted in a significant decrease in paw swelling and inflammatory cytokine levels compared to control groups.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Antibacterial Action : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death.
- Anti-inflammatory Mechanism : It modulates the immune response by inhibiting the production of pro-inflammatory mediators.
Q & A
Q. What are the common synthetic routes for 1-ethyl-2-methyl-5-(4-methylphenyl)-1H-pyrrole, and how are intermediates characterized?
The compound is typically synthesized via multi-component reactions or Suzuki-Miyaura cross-coupling to introduce aryl groups. For example, analogous pyrroles are prepared using formylpyrrole intermediates (e.g., 2-ethyl-5-methyl-1-(4-fluorophenyl)-3-formylpyrrole) with yields up to 70%, followed by functionalization with aryl halides . Characterization relies on 1H-NMR (δ 6.8–7.2 ppm for aromatic protons) and MS (molecular ion peaks at M+ 255–300), with CDCl₃ as the solvent and TMS as the internal standard .
Q. How is the purity of this compound validated in synthetic workflows?
Purity is confirmed via HPLC (using C18 columns) and melting point analysis (mp 100–155°C for structurally related pyrroles) . Contradictory data in NMR spectra (e.g., unexpected splitting) may indicate regioisomeric byproducts, requiring column chromatography (silica gel, hexane/ethyl acetate) for resolution .
Q. What spectroscopic techniques are critical for structural confirmation?
1H/13C-NMR identifies substituent positions (e.g., ethyl groups at δ 1.2–1.4 ppm for CH₃ and δ 4.0–4.5 ppm for CH₂), while IR confirms carbonyl or aromatic C–H stretches (1600–1650 cm⁻¹) . For ambiguous cases, 2D NMR (COSY, HSQC) resolves coupling patterns .
Q. How do substituents influence the compound’s stability under storage?
The 4-methylphenyl group enhances steric protection against oxidation. Storage recommendations include anhydrous conditions (<0.1% H₂O) and BHT stabilization (0.015–0.04%) to prevent radical degradation, as seen in similar heterocycles .
Q. What are the safety protocols for handling this compound?
While specific toxicity data are limited, related pyrroles require PPE (gloves, goggles) and ventilation due to potential respiratory irritation. Emergency measures for skin contact include washing with soap/water, and inhalation requires fresh air .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity and bioactivity?
Density Functional Theory (DFT) calculates charge distribution (e.g., electrophilic regions at the pyrrole nitrogen) to predict nucleophilic attack sites. For antitubercular analogs like BM 212 derivatives, docking studies (AutoDock Vina) correlate substituent hydrophobicity with Mycobacterium tuberculosis enoyl-ACP reductase binding .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies arise from assay conditions (e.g., pH, solvent). A meta-analysis of diarylpyrroles shows that 4-methylphenyl enhances membrane permeability but reduces solubility, requiring logP optimization (target 2.5–3.5) via substituent tuning . Validate using SPR (surface plasmon resonance) to measure binding kinetics under standardized buffers .
Q. What role does this compound play in multi-step synthesis of pharmaceuticals?
It serves as a precursor for pyrazolopyrrolidinones (anticonvulsants) via [3+2] cycloaddition with nitrile oxides. Key steps include Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos) to introduce nitrogenous side chains .
Q. How can regioselectivity challenges in functionalization be addressed?
Competitive C-3 vs. C-5 electrophilic substitution is controlled by Lewis acid catalysts (e.g., AlCl₃ directs Friedel-Crafts acylation to C-5). For halogenation, NIS (N-iodosuccinimide) selectively iodinates the pyrrole ring at −20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
